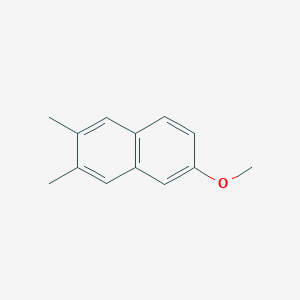

6-Methoxy-2,3-dimethylnaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-methoxy-2,3-dimethylnaphthalene |

InChI |

InChI=1S/C13H14O/c1-9-6-11-4-5-13(14-3)8-12(11)7-10(9)2/h4-8H,1-3H3 |

InChI Key |

JWMWUKIKYPGPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C=C(C=C2)OC |

Origin of Product |

United States |

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 6 Methoxy 2,3 Dimethylnaphthalene

X-ray Crystallography Studies of 6-Methoxy-2,3-dimethylnaphthalene and its Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into the molecular structure, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. However, searches for crystallographic data for this compound have not yielded any specific experimental results.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The fundamental characteristics of a crystal, such as its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (the lengths of the cell edges a, b, c and the angles α, β, γ), are the initial results obtained from X-ray diffraction experiments. sigmaaldrich.comchemicalbook.com For the parent molecule, naphthalene (B1677914), these parameters are well-documented, revealing a monoclinic crystal system with the space group P2₁/a. royalsocietypublishing.org However, no such determinations have been published for this compound.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

A detailed crystallographic analysis provides precise measurements of the distances between atoms (bond lengths) and the angles between chemical bonds. This information is crucial for understanding the molecule's geometry and electronic structure. For instance, in related naphthalene structures, the planarity of the fused ring system and the specific conformations of substituent groups are key areas of investigation. Without experimental data, the exact bond lengths and angles within the this compound molecule remain undetermined.

Investigation of Intramolecular and Intermolecular Interactions

Crystallography also illuminates the non-covalent interactions that govern how molecules arrange themselves in a solid state. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions, which significantly influence the material's physical properties. nist.gov The analysis of these interactions in this compound is contingent on obtaining its crystal structure, which is currently unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei. It provides information about the chemical environment of each atom, allowing for the determination of the molecular skeleton and the connectivity of its constituent atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while coupling constants (J) reveal information about adjacent protons. While spectra for related compounds like 2,3-dimethylnaphthalene (B165509) are available, specific, experimentally verified ¹H NMR data detailing the chemical shifts and coupling constants for the aromatic, methoxy (B1213986), and methyl protons of this compound are not found in the reviewed literature. nih.gov

Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Structural Insights

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an oxygen). This technique is invaluable for confirming the carbon skeleton of a compound. nih.gov As with the proton NMR data, no experimentally determined ¹³C NMR spectrum for this compound, which would confirm the chemical shifts of its 13 unique carbon atoms, is currently available in public databases.

Application of Advanced 2D NMR Techniques for Connectivity and Assignment

While 1D NMR provides initial data, two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, establishing the connectivity between atoms within the molecule. Techniques such as COSY, HSQC, and HMBC are fundamental in this process. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would confirm the correlations between adjacent aromatic protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.eduyoutube.com An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals. This is a highly sensitive technique for confirming C-H attachments. columbia.edu

The collective data from these 2D NMR experiments provide a definitive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound. For aromatic systems like this compound, these spectra are rich with information regarding the substituent groups and the naphthalene skeleton.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption or scattering bands to particular molecular motions. These assignments are often supported by computational methods like Density Functional Theory (DFT). ijarst.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups are observed in the 3000-2850 cm⁻¹ range. ijarst.com

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon bonds within the aromatic naphthalene ring are found in the 1600-1400 cm⁻¹ region. ijarst.com

Methoxy Group Vibrations: The C-O stretching of the methoxy group gives rise to a strong band, typically around 1250-1200 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring.

Table 1: Characteristic Vibrational Modes for Substituted Naphthalenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1625 - 1430 | Variable |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Beyond simple group frequencies, vibrational spectroscopy can provide insight into lower-energy molecular motions.

Methyl Torsion: The torsional (rotational) motion of the methyl groups (CH₃) relative to the naphthalene ring occurs at very low frequencies. These modes are often difficult to observe with standard IR or Raman spectroscopy but can be critical for understanding the molecule's conformational dynamics. Inelastic Neutron Scattering (INS) is particularly suited for observing these low-energy torsional modes. rsc.org

Naphthalene Skeletal Deformations: Low-frequency vibrations also include in-plane and out-of-plane deformations of the entire naphthalene skeleton. These "breathing" and "puckering" modes are sensitive to the mass and position of substituents. Analysis of these deformations provides further structural confirmation and information about the rigidity of the aromatic framework. ijarst.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₁₄H₁₆O), the expected exact mass is approximately 200.12 Da. The mass spectrum would show a prominent molecular ion peak ([M]⁺) at this m/z value.

The fragmentation pattern under electron ionization (EI) is particularly informative. Key fragmentation pathways for aryl ethers often involve cleavage of the ether bond. miamioh.edu Expected fragments for this compound would include:

Loss of a methyl radical (•CH₃): A peak at [M-15]⁺, corresponding to the loss of a methyl group from the methoxy substituent, leading to a stable oxonium ion.

Loss of formaldehyde (B43269) (CH₂O): A peak at [M-30]⁺, resulting from a rearrangement and elimination of formaldehyde.

Loss of the methoxy group (•OCH₃): A peak at [M-31]⁺.

Tropylium-type ions: The underlying dimethylnaphthalene cation could also lead to characteristic aromatic fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺ | Molecular Ion |

| 185 | [C₁₃H₁₃O]⁺ | Loss of •CH₃ |

| 170 | [C₁₃H₁₄]⁺ | Loss of CH₂O |

| 169 | [C₁₃H₁₃]⁺ | Loss of •OCH₃ |

| 155 | [C₁₂H₁₁]⁺ | Further fragmentation |

Inelastic Neutron Scattering (INS) Spectroscopy for Molecular Dynamics

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations and dynamics, especially for hydrogen-containing compounds. encyclopedia.pub Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational modes can potentially be observed. encyclopedia.pub Its key advantage is its high sensitivity to the motion of hydrogen atoms due to the large incoherent scattering cross-section of the proton. encyclopedia.pub

For this compound, INS spectroscopy is uniquely suited for probing the low-frequency torsional modes of the two methyl groups and the methoxy group. rsc.org The energy of these torsional transitions is directly related to the rotational barrier height, providing quantitative data on the steric and electronic environment around these rotating groups. This information is fundamental for understanding the molecule's conformational flexibility and its internal dynamics. mdpi.comnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy probe the electronic transitions within a molecule. Naphthalene and its derivatives are well-known for their characteristic electronic spectra.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the naphthalene aromatic system. researchgate.net The presence of the methoxy and dimethyl substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to their electron-donating effects which raise the energy of the highest occupied molecular orbital (HOMO). Typically, substituted naphthalenes exhibit multiple absorption bands. researchgate.net

Fluorescence Emission: Like many polycyclic aromatic hydrocarbons, this compound is expected to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule will emit light at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum provides information about the electronic structure of the first excited singlet state (S₁). For comparison, 2,3-dimethylnaphthalene has an emission peak at 335 nm when excited at 280 nm. aatbio.com The position and quantum yield of the fluorescence can be influenced by the solvent polarity. researchgate.netresearchgate.net

Absorption Maxima and Molar Extinction Coefficients

The absorption spectrum of 2,3-dimethylnaphthalene dissolved in hexane (B92381) is characterized as broad and structureless, lacking distinct vibronic bands. researchgate.net This is a common feature for many substituted aromatic hydrocarbons in non-polar solvents. The absence of sharp peaks suggests a multitude of overlapping vibronic transitions.

Detailed studies on 2,3-dimethylnaphthalene in hexane at a concentration of 10⁻⁴ M reveal specific absorption characteristics. researchgate.net While a full spectrum with molar extinction coefficients is not provided in the available literature, the study by Jaber (2023) serves as a key reference for its absorption properties.

Table 1: Spectroscopic Data for 2,3-Dimethylnaphthalene in Hexane

| Property | Value |

| Solvent | Hexane |

| Concentration | 10⁻⁴ M |

| Absorption Spectrum | Broad and structureless |

Fluorescence Characteristics and Excited State Behavior

The fluorescence of 2,3-dimethylnaphthalene has been studied in hexane at room temperature. researchgate.net When excited at a wavelength of 270 nm, 2,3-DMN exhibits fluorescence with two discernible peaks. researchgate.net This indicates the radiative decay from the first excited singlet state (S₁) to different vibrational levels of the ground state (S₀).

The quantum efficiency of 2,3-dimethylnaphthalene in hexane at a concentration of 10⁻⁴ M has been determined to be 0.26. researchgate.net This value is noted to be higher than that of both naphthalene and 2-methylnaphthalene (B46627) under similar conditions, an effect attributed to the presence of the two methyl substituents. researchgate.net The study also observed that the quantum yield of 2,3-DMN decreases as the molar concentration increases, a phenomenon ascribed to the self-absorption effect. researchgate.net The excited state behavior of substituted naphthalenes is a complex area of study, with factors such as substituent type and position significantly influencing the lifetimes of higher triplet excited states (Tn). nih.gov

Table 2: Fluorescence Properties of 2,3-Dimethylnaphthalene in Hexane

| Property | Value |

| Solvent | Hexane |

| Excitation Wavelength (λex) | 270 nm |

| Fluorescence Emission Peaks | 327.86 nm, 335.57 nm |

| Quantum Efficiency (qFM) at 10⁻⁴ M | 0.26 |

Iv. Reaction Mechanisms and Chemical Reactivity of 6 Methoxy 2,3 Dimethylnaphthalene

Oxidation Reactions and Degradation Pathways

Oxidative processes can target either the aromatic rings or the methyl substituents of 6-Methoxy-2,3-dimethylnaphthalene, leading to a variety of degradation products. The specific pathway and resulting products are highly dependent on the oxidant and reaction conditions.

Ozonolysis is a powerful method for cleaving the carbon-carbon double bonds within the naphthalene (B1677914) ring system. The reaction proceeds through the Criegee mechanism, involving the initial 1,3-dipolar cycloaddition of ozone to an aromatic double bond to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a carbonyl oxide and a carbonyl compound, which then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).

For 2,3-dimethylnaphthalene (B165509), ozonolysis has been shown to yield a mixture of products resulting from the cleavage of one or both rings. copernicus.org The reaction of two molecules of ozone with 2,3-dimethylnaphthalene leads to the formation of glyoxal, methylglyoxal, and dimethylglyoxal. copernicus.org The solvent plays a crucial role in the product distribution. In aqueous solutions, ozonolysis of dimethylnaphthalenes tends to produce aldehydes and ketones, whereas in organic solvents like hexane (B92381) or methanol (B129727), carboxylic acids are also formed in significant amounts. acs.org

Based on the ozonolysis of 2-methoxynaphthalene (B124790) in methanol, the reaction with this compound would likely lead to the formation of a benzodioxan derivative. acs.org The reaction of 2-methoxynaphthalene in methanol yields 1,4-dimethoxy-2,3-benzodioxan. acs.org Therefore, the ozonolysis of this compound is anticipated to proceed via cleavage of the substituted ring, leading to complex dicarbonyl or carboxylic acid-containing products, with the exact nature of the products depending on the workup conditions.

Table 1: Potential Ozonolysis Products of this compound and Related Compounds

| Starting Material | Solvent | Major Products | Reference |

| 2,3-Dimethylnaphthalene | - | Glyoxal, Methylglyoxal, Dimethylglyoxal | copernicus.org |

| Dimethylnaphthalenes | Water | Aldehydes and Ketones | acs.org |

| Dimethylnaphthalenes | Hexane, Methanol | Aldehydes, Ketones, and Carboxylic Acids | acs.org |

| 2-Methoxynaphthalene | Methanol | 1,4-Dimethoxy-2,3-benzodioxan, Methyl glyoxalate | acs.org |

Besides ozonolysis, this compound can undergo other oxidative transformations, including microbial and photochemical oxidation.

Microbial oxidation of dimethylnaphthalene isomers has been studied, revealing that bacterial strains can hydroxylate the methyl groups or the aromatic ring. For instance, some bacteria can oxidize a methyl group of 2,6-dimethylnaphthalene (B47086) to a carboxylic acid, forming 6-methyl-2-naphthoic acid. epa.govnih.gov Other strains can oxidize both methyl groups to produce naphthalene dicarboxylic acids. nih.gov Given these findings, it is plausible that microbial systems could oxidize this compound at one or both methyl groups to form the corresponding carboxylic acids, or potentially hydroxylate the aromatic ring.

Photooxidation, particularly in the atmosphere, is another important degradation pathway. The gas-phase photooxidation of naphthalene and its alkylated derivatives, such as 1,2-dimethylnaphthalene, has been shown to form secondary organic aerosols (SOA). copernicus.org This process is initiated by reaction with hydroxyl (OH) radicals. While specific data for this compound is not available, the presence of the activating methoxy (B1213986) and methyl groups would likely enhance its reactivity towards OH radicals, leading to the formation of various oxygenated products and contributing to SOA formation.

Photochemical Reaction Mechanisms

The photochemistry of this compound is governed by the absorption of light, leading to the formation of excited states that can undergo various deactivation pathways, including electron transfer and the formation of reactive intermediates.

Upon absorption of light, methoxynaphthalenes can be excited to their singlet or triplet states. These excited states are more potent electron donors than the ground state molecule. In the presence of a suitable electron acceptor, photoinduced electron transfer (PET) can occur, leading to the formation of the methoxynaphthalene radical cation and the acceptor radical anion.

Studies on 6-methoxy-2-naphthylacetic acid, a structurally similar compound, have demonstrated that the excited singlet state can generate the naphthalene radical cation. nih.gov This process is enhanced in the presence of an electron acceptor like carbon tetrachloride (CCl4). The formation of the radical cation is a key step in the subsequent chemical reactions, such as photodecarboxylation in the case of 6-methoxy-2-naphthylacetic acid. nih.gov It is therefore highly probable that the excited state of this compound can also undergo PET to form its corresponding radical cation in the presence of an appropriate electron acceptor.

Furthermore, research on the interaction between triplet methoxynaphthalenes and benzophenone (B1666685) has shown that proton-induced electron transfer can occur via a triplet exciplex. acs.org This indicates that the triplet excited state of this compound could also be involved in electron transfer reactions, particularly in the presence of protons and a suitable acceptor.

An exciplex (excited state complex) can be formed upon the interaction of an excited molecule with a ground-state molecule of a different kind. These exciplexes are often intermediates in photochemical reactions.

Studies on the photocycloaddition of methoxynaphthalenes with acetylacetone (B45752) have provided evidence for the formation of a non-fluorescent exciplex between the singlet excited methoxynaphthalene and acetylacetone. epa.gov This exciplex is a key intermediate in the cycloaddition reaction. The formation of this exciplex is reversible, and it can be deactivated by interaction with acids. epa.gov Given these findings, it is plausible that the excited state of this compound can form exciplexes with suitable reaction partners, which would then play a crucial role in directing the course of the photoreaction. The formation of triplet exciplexes has also been implicated in the proton-induced electron transfer from triplet methoxynaphthalenes to benzophenone. acs.orgacs.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a particular event divided by the number of photons absorbed by the system. The kinetics of these reactions describe the rates at which the various photochemical and photophysical processes occur.

While specific photochemical kinetic data and quantum yields for this compound are not documented in the searched literature, studies on related compounds provide some context. For the photocycloaddition of methoxynaphthalenes with acetylacetone, the quantum yields of disappearance of the methoxynaphthalene were found to be significantly retarded by the presence of acid. epa.gov This indicates that the efficiency of the photoreaction is sensitive to the reaction conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, involve the combination of a conjugated diene with a dienophile to form a six-membered ring. In principle, the naphthalene system contains diene fragments within its structure. However, the aromatic nature of the naphthalene rings imparts significant stability. Participating in a Diels-Alder reaction would require the loss of this aromatic stabilization in one of the rings, which is an energetically unfavorable process. Consequently, naphthalene and its simple derivatives are generally poor dienes under standard Diels-Alder conditions. youtube.com

For a reaction to occur, either harsh reaction conditions or a highly reactive dienophile would be necessary. The presence of electron-donating groups—the methoxy group at C6 and the methyl groups at C2 and C3—enriches the naphthalene ring system with electron density. This increased electron density could potentially enhance its reactivity as the diene component in a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor. The reaction would most likely occur across the more reactive, substituted ring (the 2,3-dimethyl substituted ring).

Conversely, in an inverse-electron-demand Diels-Alder reaction, the electron-rich this compound could potentially act as the dienophile, reacting with an electron-poor diene. However, specific documented examples of this compound participating in Diels-Alder reactions are not prevalent in the literature, and its reactivity in such cycloadditions remains a subject of theoretical consideration rather than extensive experimental study.

Regioselectivity and Stereoselectivity in Cycloadditions

In the event of a hypothetical Diels-Alder reaction with an unsymmetrical dienophile, the orientation of the addition (regioselectivity) would be dictated by the electronic properties of the naphthalene ring system. masterorganicchemistry.com The regioselectivity of Diels-Alder reactions is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemtube3d.com

The electron-donating methoxy and methyl groups increase the energy of the HOMO and alter the distribution of electron density. The largest coefficients of the HOMO would be concentrated at specific positions, making them more nucleophilic. chemtube3d.com For this compound acting as the diene, the position of the largest HOMO coefficient would preferentially attack the position on the dienophile with the largest LUMO coefficient, determining the regiochemical outcome. chemtube3d.comlibretexts.org Generally, for dienes with electron-donating groups, the "ortho" and "para" isomers are the major products. masterorganicchemistry.com

Stereoselectivity refers to the specific spatial arrangement of the atoms in the product. In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. youtube.com For example, a cis-dienophile will lead to a cis arrangement of substituents on the newly formed ring, while a trans-dienophile will result in a trans arrangement. youtube.com Furthermore, the "endo rule" often predicts the major product, stating that the dienophile's electron-withdrawing substituents will preferentially orient themselves towards the developing pi system of the diene in the transition state, leading to the endo isomer.

Table 1: Predicted Regioselectivity in a Hypothetical Diels-Alder Reaction This table outlines the predicted major regioisomeric products from the reaction of this compound (as the diene) with a generic unsymmetrical dienophile (CH₂=CH-Z, where Z is an electron-withdrawing group), based on established electronic principles.

| Diene | Dienophile | Predicted Major Product Type | Rationale |

| This compound | CH₂=CH-Z | "Ortho" and "Para" isomers | The electron-donating substituents (methoxy, methyl) activate the naphthalene ring, directing the regioselectivity. The interaction is controlled by the alignment of the diene's HOMO and the dienophile's LUMO. masterorganicchemistry.comchemtube3d.com |

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The existing substituents on the this compound ring system profoundly influence the rate and position of subsequent electrophilic attacks.

The directing effects of the substituents are as follows:

Methoxy Group (-OCH₃): The methoxy group at the C6 position is a powerful activating group. Through its resonance effect, the oxygen atom donates a lone pair of electrons to the aromatic ring, increasing the electron density, particularly at the ortho (C5, C7) and para (C10, relative to C6, which is not a standard designation in naphthalenes) positions. It is a strong ortho, para-director. organicchemistrytutor.comyoutube.com

Methyl Groups (-CH₃): The methyl groups at C2 and C3 are weak activating groups. They donate electron density primarily through an inductive effect. Like other alkyl groups, they are ortho, para-directors. libretexts.org

When multiple substituents are present, the position of the next substitution is determined by their combined effects. masterorganicchemistry.com In this compound, all three substituents are activating and ortho, para-directing. The positions available for substitution are C1, C4, C5, C7, and C8.

The directing effects can be summarized as:

-OCH₃ at C6 directs to: C5 and C7.

-CH₃ at C2 directs to: C1 and C3 (occupied).

-CH₃ at C3 directs to: C2 (occupied) and C4.

Position 1: Activated by the C2-methyl group.

Position 4: Activated by the C3-methyl group.

Position 5: Activated by the C6-methoxy group.

Position 7: Activated by the C6-methoxy group.

Position 8: This position is generally less reactive in naphthalenes (β-position) and is not directly activated by any of the existing groups.

The C6-methoxy group is the strongest activator, making positions C5 and C7 highly favored. organicchemistrytutor.comlibretexts.org Between C5 and C7, C5 is adjacent to the other ring, which may introduce some steric hindrance. The C1 and C4 positions are also activated. Therefore, a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. However, substitution at C5 and C7 is generally predicted to be dominant due to the powerful directing effect of the methoxy group.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | C6 | Strong Activator | Ortho, Para (directs to C5, C7) organicchemistrytutor.comyoutube.com |

| -CH₃ | C2 | Weak Activator | Ortho, Para (directs to C1) libretexts.org |

| -CH₃ | C3 | Weak Activator | Ortho, Para (directs to C4) libretexts.org |

Mechanistic Studies of Functional Group Interconversions on the Naphthalene Ring

Functional group interconversions allow for the modification of the existing substituents on the naphthalene core, providing pathways to other valuable compounds.

Oxidation of Methyl Groups: The methyl groups at C2 and C3 can be oxidized. Studies on related dimethylnaphthalenes have shown that methyl groups on a naphthalene ring can be converted into other functional groups. For instance, the oxidation of 2,6-dimethylnaphthalene is a key industrial process to produce 2,6-naphthalenedicarboxylic acid. wikipedia.org Similarly, microbial oxidation of methyl-substituted naphthalenes has been observed to proceed via the hydroxylation of a methyl group to a hydroxymethyl group (-CH₂OH), which is then further oxidized to a carboxylic acid group (-COOH). nih.gov The mechanism for chemical oxidation often involves radical intermediates, typically initiated by a strong oxidizing agent in the presence of a catalyst.

Demethylation of the Methoxy Group: The ether linkage of the methoxy group can be cleaved to yield the corresponding naphthol (a hydroxyl group, -OH). This is a common transformation for aryl methyl ethers. The reaction is typically carried out using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The mechanism involves the coordination of the Lewis acid (or proton) to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, resulting in the cleavage of the methyl-carbon-oxygen bond. The preparation of 6-methoxy-2-naphthol (B1581671) from related precursors is a documented process, highlighting the feasibility of transformations at this position. orgsyn.org

V. Theoretical and Computational Chemistry of 6 Methoxy 2,3 Dimethylnaphthalene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic properties of 6-methoxy-2,3-dimethylnaphthalene at the atomic level. These methods facilitate the precise determination of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. arxiv.org It is frequently used for geometry optimization to find the most stable molecular conformation and to map potential energy surfaces. researchgate.netarxiv.org For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. oaji.net These calculations help to understand the planarity of the naphthalene (B1677914) core and the positioning of the methoxy (B1213986) and methyl groups. By mapping the energy landscape, researchers can identify different conformational isomers and the energy barriers separating them, which provides information about the molecule's flexibility.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio quantum chemistry methods, derived from first principles without empirical parameters, offer a stringent approach to examining the electronic properties of this compound. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can compute various electronic properties, including dipole moment, polarizability, and electronic state energies. Furthermore, these calculations are key in forecasting spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, while vibrational frequency calculations assist in interpreting experimental Infrared (IR) and Raman spectra. scienceopen.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals for this compound yield valuable data on its reactivity with electrophiles and nucleophiles.

Analysis of HOMO-LUMO Energy Levels and Gaps

The HOMO energy reflects a molecule's electron-donating capability, while the LUMO energy indicates its electron-accepting ability. oaji.net A higher HOMO energy suggests a good electron donor, making the molecule prone to electrophilic attack. Conversely, a lower LUMO energy points to a good electron acceptor, signaling reactivity towards nucleophiles. oaji.net The HOMO-LUMO energy gap is a vital parameter for assessing molecular stability and reactivity; a large gap implies high stability and low reactivity, while a small gap indicates greater reactivity. youtube.com For this compound, the electron-donating methoxy and methyl groups are anticipated to increase the HOMO energy level, thereby affecting its chemical reactivity. The HOMO is typically located on the naphthalene ring, especially on the more electron-rich ring with the substituents, making this area susceptible to electrophilic attack. The LUMO is also generally spread across the aromatic system.

Table 1: Frontier Molecular Orbital Properties of this compound

| Property | Value | Significance |

| HOMO Energy | Typically higher than unsubstituted naphthalene. samipubco.com | Indicates a greater tendency for electrophilic attack. |

| LUMO Energy | Generally lower than in highly activated systems. researchgate.net | Suggests moderate capability for accepting electrons. |

| HOMO-LUMO Gap | Moderate. | Reflects a balance between stability and reactivity. youtube.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique for studying the physical motions of atoms and molecules over time. For this compound, MD simulations can provide a detailed view of its conformational dynamics, including the rotation of the methyl and methoxy groups and any fluctuations in the naphthalene ring system. These simulations are also useful for examining intermolecular interactions. By simulating a system with multiple molecules of this compound or its interaction with solvent molecules, it is possible to investigate aggregation, solvation effects, and non-covalent interactions like van der Waals forces and π-stacking.

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics integrates chemistry, computer science, and information science to analyze chemical data. springernature.com For this compound, cheminformatics tools can predict its properties and reactivity based on its structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be created by correlating calculated molecular descriptors with experimental data. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Such models can be used to forecast various properties, including boiling point, solubility, and potential biological activity, based on the structural features of this compound.

Prediction of Reaction Rate Constants based on Molecular Descriptors

The process would typically involve the following steps:

Generation of Molecular Descriptors: A set of molecular descriptors for this compound would be calculated using quantum chemical methods. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Dataset Collection: A dataset of known reaction rate constants for a series of similar reactions involving related naphthalene derivatives would be compiled from the literature.

Model Development: A quantitative structure-property relationship (QSPR) model would be developed by correlating the calculated molecular descriptors with the experimental reaction rate constants. Various statistical methods, including multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms, could be employed for this purpose.

Model Validation: The predictive power of the developed QSPR model would be validated using internal and external validation techniques.

While specific data tables for this compound cannot be presented, a hypothetical table of molecular descriptors that would be relevant for such a study is provided below.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 186.25 g/mol |

| Number of Rings | 2 | |

| Topological | Wiener Index | 458 |

| Balaban Index | 2.87 | |

| Geometrical | Molecular Surface Area | 210.5 Ų |

| Molecular Volume | 195.3 ų | |

| Electrostatic | Dipole Moment | 1.5 D |

| Molar Refractivity | 60.4 cm³/mol | |

| Quantum-Chemical | HOMO Energy | -7.8 eV |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 6.6 eV |

Studies on Doping Effects and Electronic Structure Modifications

Specific experimental or theoretical studies on the doping effects and electronic structure modifications of this compound are not found in the reviewed scientific literature. Doping typically refers to the intentional introduction of impurities into a material to alter its electrical or optical properties. In the context of an organic molecule like this compound, "doping" could conceptually involve forming charge-transfer complexes or introducing substituents that significantly alter the electron density distribution.

Theoretical investigations in this area would likely employ computational methods such as Density Functional Theory (DFT) to model the electronic structure of the doped system. Key aspects of such a study would include:

Analysis of Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand how doping affects the electron-donating and electron-accepting capabilities of the molecule.

Density of States (DOS) Analysis: The DOS plots would be generated to visualize the changes in the electronic states available at different energy levels upon doping.

Without specific research findings, a data table illustrating the potential effects of a hypothetical dopant on the electronic properties of this compound is presented below for illustrative purposes.

Table 2: Hypothetical Effects of Doping on the Electronic Properties of this compound

| Property | Undoped this compound | Hypothetically Doped this compound |

| HOMO Energy | -7.8 eV | -7.5 eV |

| LUMO Energy | -1.2 eV | -1.5 eV |

| HOMO-LUMO Gap | 6.6 eV | 6.0 eV |

| Ionization Potential | 8.1 eV | 7.8 eV |

| Electron Affinity | 1.0 eV | 1.3 eV |

It is important to reiterate that the data presented in the tables above are hypothetical and for illustrative purposes only, due to the absence of specific research on this compound in the available literature.

Vi. Synthesis and Characterization of Derivatives of 6 Methoxy 2,3 Dimethylnaphthalene

Functionalized Derivatives (e.g., Aldehydes, Carboxylic Acids, Esters, Alcohols)

The introduction of oxygen-containing functional groups onto the naphthalene (B1677914) core is a key strategy for producing valuable intermediates. While specific literature on the direct functionalization of 6-methoxy-2,3-dimethylnaphthalene is limited, the synthesis pathways can be inferred from closely related naphthalene derivatives. The primary approaches involve oxidation of the methyl groups or electrophilic substitution on the aromatic ring.

Carboxylic Acids and Esters: Naphthoic acids are important precursors for polymers and pharmaceuticals. The synthesis of 6-methoxy-2-naphthoic acid can be achieved by treating 2-acetyl-6-methoxynaphthalene (B28280) with sodium hypochlorite. oriprobe.com The resulting carboxylic acid can then be converted to its corresponding methyl ester, methyl-6-methoxy-2-naphthoate, through esterification using methanol (B129727) (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4). oriprobe.com Another general method for preparing methyl esters of methoxy (B1213986) carboxylic acids involves the methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. prepchem.com

Alcohols: Naphthyl alcohols serve as intermediates for various derivatives. The reduction of the ester group in methyl-6-methoxy-2-naphthoate using a reducing agent like Red-Al leads to the formation of 6-methoxy-2-naphthyl methanol. oriprobe.com A different approach can be used for p-methoxybenzyl alcohol, which is prepared from p-methoxytoluene via liquid-phase catalytic oxidation using oxygen, followed by hydrogenation. google.com

The table below summarizes synthetic pathways for functionalized derivatives of related naphthalene compounds.

| Derivative Type | Starting Material | Key Reagents/Reaction | Product | Reference |

| Aldehyde | 6-Methoxy-2-acetonaphthone | CuCl or CuI, O2 | 6-Methoxy-2-naphthaldehyde | google.com |

| Aldehyde | 6-Methoxy-2-naphthyl methanol | MnO2 (selective oxidation) | 6-Methoxy-2-naphthaldehyde | oriprobe.com |

| Carboxylic Acid | 2-Acetyl-6-methoxynaphthalene | Sodium hypochlorite | 6-Methoxy-2-naphthoic acid | oriprobe.com |

| Ester | 6-Methoxy-2-naphthoic acid | CH3OH, H2SO4 | Methyl-6-methoxy-2-naphthoate | oriprobe.com |

| Alcohol | Methyl-6-methoxy-2-naphthoate | Red-Al (reduction) | 6-Methoxy-2-naphthyl methanol | oriprobe.com |

Chiral Derivatives and Enantioselective Synthesis Strategies

The development of chiral derivatives of this compound is an area of interest for applications in asymmetric catalysis and materials science. Enantioselective synthesis strategies would aim to create stereocenters either on the naphthalene backbone or on its substituents.

Despite the importance of chiral naphthalene derivatives, specific research detailing the enantioselective synthesis of chiral derivatives from this compound is not extensively documented in publicly available literature. General strategies that could be hypothetically applied include asymmetric hydrogenation of unsaturated derivatives or the use of chiral auxiliaries to direct stereoselective functionalization.

Metal-Doped Naphthalene Systems Based on this compound

Metal-doped naphthalene systems, or metal-organic frameworks (MOFs) and complexes involving naphthalene-based ligands, are of interest for their potential applications in catalysis, gas storage, and electronics. The functional groups on derivatives of this compound, such as carboxylic acids or alcohols, could serve as coordination sites for metal ions.

However, a review of available scientific literature does not yield specific examples of metal-doped systems or complexes explicitly synthesized using this compound or its derivatives as the primary ligand. Research in this area appears to be focused on other functionalized naphthalene precursors.

Polymerizable Monomers Derived from this compound

Derivatives of this compound can be envisioned as monomers for the synthesis of advanced polymers. For instance, the introduction of polymerizable groups like vinyl or acrylate (B77674) moieties, or the conversion of the naphthalene core into a dicarboxylic acid or a diol, could yield monomers for polymerization. A prominent example from a related compound is the use of 2,6-naphthalenedicarboxylic acid, derived from the oxidation of 2,6-dimethylnaphthalene (B47086), as a monomer for the high-performance polyester (B1180765) polyethylene (B3416737) naphthalate (PEN). wikipedia.orgnacatsoc.org

Currently, there is no specific information in the surveyed literature on the synthesis and polymerization of monomers derived directly from this compound. The potential for creating novel polymers from this specific scaffold remains an area for future exploration.

Vii. Advanced Applications of 6 Methoxy 2,3 Dimethylnaphthalene in Materials Science and Organic Chemistry Theoretical and Foundational Research

Optoelectronic Materials: Conceptual Design and Photophysical Basis

The potential of 6-Methoxy-2,3-dimethylnaphthalene in optoelectronic materials stems from the inherent photophysical properties of the substituted naphthalene (B1677914) chromophore. Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability, which are foundational requirements for optoelectronic devices. nih.gov The conceptual design of materials using this compound is based on the principle of tuning these properties through specific functionalization.

The core of its utility lies in the extended π-conjugated system of the naphthalene rings, which is responsible for its electronic transitions. nih.gov The introduction of substituents like the methoxy (B1213986) and dimethyl groups significantly modulates these properties. mdpi.com The electron-donating nature of the methoxy group, in particular, can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. researchgate.net This ICT character is crucial as it often results in a large Stokes shift and emission properties that are highly sensitive to the local environment. researchgate.netmdpi.com

Table 1: Conceptual Photophysical Roles of Molecular Components

| Component | Photophysical Function | Theoretical Impact on Optoelectronic Properties |

|---|---|---|

| Naphthalene Core | Provides a rigid, planar π-conjugated system. nih.gov | Serves as the primary chromophore and charge transport pathway; ensures high thermal stability. alfa-chemistry.com |

| Methoxy Group (-OCH₃) | Acts as an electron-donating group. | Induces intramolecular charge transfer (ICT) character; increases fluorescence quantum yield; red-shifts emission spectra. mdpi.comresearchgate.net |

| Dimethyl Groups (-CH₃) | Act as weak electron-donating groups; provide steric bulk. | Fine-tune electronic energy levels; influence molecular packing in the solid state, affecting charge mobility and preventing aggregation-caused quenching. |

Polymer Precursors for Advanced Materials (e.g., Polyethylene (B3416737) Naphthalate Analogues)

While 2,6-dimethylnaphthalene (B47086) is the established industrial precursor for the high-performance polymer Polyethylene Naphthalate (PEN), the use of alternative isomers like this compound offers a theoretical route to novel PEN analogues with modified properties. researchgate.net PEN is valued for its superior thermal stability, mechanical strength, and gas barrier properties compared to Polyethylene Terephthalate (B1205515) (PET). These characteristics arise from the rigid naphthalene di-acid monomer, 2,6-naphthalenedicarboxylic acid, derived from 2,6-dimethylnaphthalene. nih.gov

The hypothetical polymerization of a dicarboxylic acid derived from this compound would result in a polymer with a distinct architecture.

Chain Geometry: Unlike the linear, para-linked structure of PEN derived from the 2,6-isomer, the 2,3-isomer would produce a kinked or asymmetric polymer chain. This would disrupt the close packing that gives PEN its high crystallinity and rigidity, likely resulting in a more amorphous polymer with lower melting point but potentially higher solubility.

Functionalization: The presence of the methoxy group on the repeating unit would introduce a new functionality directly into the polymer backbone. This could enhance adhesion, alter the refractive index, and improve solubility in common organic solvents. Research on other methoxy-containing bio-based monomers, such as 2-methoxy-4-vinylphenol, has shown that such groups can be effectively incorporated to create functional polymers. mdpi.comresearchgate.net

The resulting polymer, a "poly(methoxy-dimethylene naphthalate)" analogue, would be a new material with a unique combination of properties. While it might not possess the same high tensile strength as traditional PEN, its enhanced solubility and modified optical properties could make it suitable for specialty applications in coatings, films, or advanced composites.

Table 2: Theoretical Comparison of PEN and a PEN Analogue from this compound

| Property | Standard PEN (from 2,6-DMN) | Theoretical PEN Analogue (from this compound) | Rationale for Difference |

|---|---|---|---|

| Polymer Structure | Linear, symmetric | Asymmetric, kinked | 2,6-linkage is linear; 2,3-linkage introduces a bend in the polymer chain. |

| Crystallinity | High | Low to amorphous | Asymmetric structure hinders efficient chain packing and crystallization. |

| Thermal Stability | High (Tg ~120°C, Tm ~270°C) | Lower | Disrupted packing reduces intermolecular forces, lowering melting and glass transition temperatures. |

| Solubility | Poor in common solvents | Potentially enhanced | The methoxy group and less regular structure can increase interaction with solvent molecules. |

| Functionality | Inert hydrocarbon backbone | Methoxy-functionalized backbone | The -OCH₃ group offers a site for potential post-polymerization modification or specific interactions. |

Research on Organic Semiconductors and Conductors

In the field of organic electronics, naphthalene and its derivatives are cornerstone materials, particularly for n-type (electron-transporting) organic semiconductors. alfa-chemistry.comgatech.edu Naphthalene diimides (NDIs), for example, are widely researched due to their high electron affinity, excellent stability, and the ability to form ordered molecular packing, which facilitates efficient charge transport. nih.govrsc.org

The foundational basis for considering this compound in semiconductor research lies in its core naphthalene structure, which provides the essential π-electron system for charge delocalization. alfa-chemistry.com The substituents play a critical role in tuning the electronic energy levels (HOMO and LUMO) and, consequently, the semiconducting behavior.

Energy Level Modulation: The electron-donating methoxy and methyl groups would raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize. This is a common strategy for designing p-type (hole-transporting) materials. While naphthalene itself is more suited for n-type transport, sufficient functionalization with donor groups can shift its characteristics.

Morphology Control: The substitution pattern affects how molecules pack in the solid state, which is a critical determinant of charge mobility. The 2,3-dimethyl arrangement, combined with the methoxy group, would dictate the intermolecular stacking and π-π overlap, which must be optimized for efficient charge transport. Research on enantiopure versus racemic NDI-based semiconductors has shown that subtle changes in molecular shape can lead to significant differences in electron mobility, highlighting the importance of morphology. rsc.org

Therefore, this compound represents a theoretical candidate for a novel organic semiconductor. Its utility would depend on the balance between the electron-donating substituents and the electron-accepting nature of the naphthalene core, making it a target for computational modeling and synthetic exploration to determine its ultimate potential as an n-type or p-type material. nih.govrsc.org

Table 3: Conceptual Roles in an Organic Semiconductor Context

| Molecular Feature | Role in Semiconductor Function | Theoretical Effect of this compound |

|---|---|---|

| π-Conjugated Naphthalene Core | Forms the charge transport channel. | Enables delocalization and mobility of charge carriers (electrons or holes). alfa-chemistry.com |

| Methoxy/Dimethyl Substituents | Tune HOMO/LUMO energy levels. | Electron-donating groups raise the HOMO level, potentially making it suitable for p-type conduction. |

| Molecular Shape & Packing | Determines the efficiency of intermolecular charge hopping. | The specific isomerism (2,3-dimethyl) dictates solid-state morphology and π-π stacking distance, directly impacting charge mobility. rsc.org |

Luminescent Probes and Fluorescent Tags (Based on Photophysical Properties)

Naphthalene derivatives are widely employed as fluorescent probes and tags due to their robust photostability and sensitive emission characteristics. nih.govresearchgate.net The design of such probes often relies on creating a system where the fluorescence output (intensity, wavelength, or lifetime) changes in response to a specific environmental stimulus, such as polarity, pH, or the presence of an analyte. mdpi.com

The theoretical suitability of this compound as a luminescent probe is based on its potential for solvatochromism, a phenomenon where the color of its emission changes with the polarity of the solvent. mdpi.com This effect is driven by an intramolecular charge transfer (ICT) excited state. researchgate.net In a molecule like this, the methoxy group acts as an electron donor and the naphthalene ring as the acceptor. Upon absorption of light, the excited state has a larger dipole moment than the ground state. In polar solvents, this excited state is stabilized, leading to a red-shift in the fluorescence emission. mdpi.com

This sensitivity to the local environment is highly valuable for biological imaging and chemical sensing. For example, a probe based on this scaffold could become highly fluorescent in the nonpolar interior of a protein's binding pocket or a lipid membrane, while being weakly fluorescent in the aqueous environment of the cell. nih.gov The synthesis of various naphthalene-based fluorophores has demonstrated that their emission can be finely tuned to respond to specific ions or pH changes, making them versatile tools for diagnostics and research. mdpi.com The combination of a strong naphthalene fluorophore with environmentally sensitive substituents makes this compound a promising platform for developing the next generation of fluorescent probes.

Table 4: Basis for Application as a Luminescent Probe

| Photophysical Property | Underlying Mechanism | Potential Application |

|---|---|---|

| Solvatochromism | Intramolecular Charge Transfer (ICT) from the methoxy group to the naphthalene ring, stabilized by polar solvents. researchgate.netmdpi.com | Probing the polarity of microenvironments, such as protein binding sites or cell membranes. |

| High Quantum Yield | The rigid naphthalene structure minimizes non-radiative decay pathways. nih.gov | Bright fluorescent tags for labeling and imaging biomolecules with high sensitivity. |

| Photostability | The robust aromatic system is resistant to photobleaching. nih.gov | Suitable for long-term imaging experiments, such as tracking cellular processes over time. |

Viii. Conclusion and Future Research Directions

Synthesis of 6-Methoxy-2,3-dimethylnaphthalene: Achievements and Remaining Challenges

The synthesis of this compound and its precursors has been a subject of considerable research. One notable achievement is the development of efficient methods for producing key intermediates. For instance, 6-methoxy-2-naphthol (B1581671), a crucial starting material, can be synthesized from 6-bromo-2-methoxynaphthalene via a Grignard reaction followed by oxidation. orgsyn.org This method offers a significant improvement in yield compared to direct oxidation. orgsyn.org Another important precursor, 2-acetyl-6-methoxynaphthalene (B28280), can be prepared through the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). orgsyn.org The reaction conditions, particularly temperature, have been optimized to favor the desired 6-acetylated product over the 1-acetylated isomer. orgsyn.org

However, challenges in the synthesis of dimethylnaphthalenes, including isomers of this compound, remain. The separation of the desired isomer from a mixture of other mono-, di-, and tri-methylnaphthalenes formed during isomerization reactions can be complex and costly, often requiring selective crystallization and adsorption techniques. wikipedia.org The difficulty in controlling the position of the methyl groups on the naphthalene (B1677914) ring presents a significant steric and economic challenge. nacatsoc.org Future research should focus on developing more selective and cost-effective synthetic routes to specific dimethylnaphthalene isomers.

Comprehensive Understanding of Structure-Reactivity Relationships and Mechanistic Insights

Understanding the relationship between the structure of this compound and its reactivity is crucial for its application. The positions of the methoxy (B1213986) and methyl groups on the naphthalene ring significantly influence its chemical behavior. For example, in the context of its derivatives, the photochemistry of 6-methoxy-2-naphthylacetic acid, a metabolite of the drug nabumetone, reveals a photodecarboxylation process. nih.gov Mechanistic studies have shown the involvement of an excited singlet state and the generation of a naphthalene radical cation. nih.gov

The study of various dimethylnaphthalene isomers provides further insight into structure-reactivity relationships. The metabolism of methylnaphthalenes, for instance, can occur through either ring epoxidation or oxidation of the methyl groups, both catalyzed by cytochrome P450 monooxygenases. nih.gov The regiochemistry of these initial metabolic steps is a key determinant of the subsequent biological activity and potential toxicity. nih.gov Further investigations into the electronic and steric effects of the substituents on the naphthalene core will provide a more comprehensive understanding of the reactivity of this compound and its derivatives.

Promising Avenues for Theoretical and Computational Studies

Theoretical and computational studies offer powerful tools to predict and understand the properties and reactivity of this compound. Density Functional Theory (DFT) calculations, for example, have been used to analyze the shape selectivity of zeolites in the synthesis of 2,6-dimethylnaphthalene (B47086). researchgate.net These studies can help in designing catalysts that favor the formation of specific isomers.

Computational methods can also be employed to investigate the excited state properties of naphthalene derivatives. For instance, the study of excimer fluorescence in methyl-substituted naphthalenes has provided valuable data on the kinetics and thermodynamics of excited dimer formation. publish.csiro.au Future theoretical work could focus on modeling the reaction mechanisms of various transformations involving this compound, predicting its spectroscopic properties, and exploring its potential interactions with biological macromolecules. Such studies would complement experimental findings and guide the design of new materials and chemical processes.

Future Directions in Advanced Materials Design and Organic Transformations

The unique structure of this compound and its isomers makes them promising building blocks for advanced materials. 2,6-Dimethylnaphthalene, for example, is a key precursor for the production of polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). wikipedia.orgnacatsoc.orgresearchgate.net The development of efficient and selective methods for the synthesis of specific dimethylnaphthalene isomers is therefore of great commercial interest. nacatsoc.org

In the realm of organic transformations, derivatives of this compound can serve as versatile intermediates. For example, the development of improved synthetic routes for compounds like 6-methoxy-2,6-dimethylheptanal (B1593867) highlights the utility of methoxy-substituted cyclic compounds in the synthesis of valuable fragrance ingredients. google.comnih.gov Future research could explore the use of this compound in the synthesis of novel liquid crystals, functional polymers, and as a scaffold for new organic catalysts. The selective functionalization of the naphthalene ring will be a key area of investigation to unlock the full potential of this compound in advanced materials and organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-2,3-dimethylnaphthalene, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts alkylation or methoxylation of pre-functionalized naphthalene derivatives. Key considerations include:

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) for alkylation, but ensure anhydrous conditions to avoid hydrolysis .

- Methoxy Group Introduction : Employ demethylation-protection strategies for regioselective methoxylation, as direct substitution may lead to positional isomers .

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition of sensitive intermediates .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | 65–70 | Competing isomer formation | |

| Methoxylation via SNAr | 50–55 | Low regioselectivity | |

| Multi-step Protection | 75–80 | Longer reaction time |

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.1–2.3 ppm for methyl groups; δ 3.8–4.0 ppm for methoxy) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Detect molecular ions (e.g., [M+H]⁺ at m/z 200.1201) and rule out impurities .

- HPLC-PDA : Use C18 columns with methanol/water gradients (70:30) to resolve positional isomers (retention time: 8.2 min for target compound) .

Advanced Research Questions

Q. How can conflicting toxicological data from in vivo and in vitro studies be reconciled?

Methodological Answer: Discrepancies often arise due to metabolic differences or experimental design biases. Address these by:

- Systematic Review : Follow ATSDR’s 8-step framework, including risk of bias assessment (e.g., randomization, blinding) and confidence rating in evidence .

- Interspecies Extrapolation : Compare hepatic CYP450 activity in animal models (e.g., murine vs. human microsomes) to adjust dose-response curves .

- Sensitivity Analysis : Use tools like Bradford-Hill criteria to evaluate causality in epidemiological studies .

Q. Table 2: Common Data Contradictions and Solutions

| Conflict Type | Resolution Strategy | Reference |

|---|---|---|

| In vitro cytotoxicity vs. in vivo safety | Adjust for metabolic activation | |

| Human vs. rodent toxicity | Apply physiologically based pharmacokinetic (PBPK) modeling |

Q. What computational models predict environmental fate and bioaccumulation potential of this compound?

Methodological Answer: Leverage quantitative structure-activity relationship (QSAR) models and partitioning coefficients:

- LogP Estimation : Use EPI Suite™ (estimated LogP = 3.8) to assess hydrophobicity and soil adsorption .

- Biodegradation Prediction : Apply CATABOL to simulate microbial degradation pathways (half-life: ~120 days in aerobic soils) .

- Bioaccumulation : Correlate octanol-water partition coefficient (Kow) with trophic magnification factors (TMF >1 indicates biomagnification) .

Q. What strategies mitigate biases in toxicological studies of naphthalene derivatives?

Methodological Answer: Implement ATSDR’s risk of bias (RoB) questionnaires for experimental rigor:

- Selection Bias : Randomize dose allocation and conceal group assignments (Table C-7) .

- Detection Bias : Blind personnel to exposure levels during outcome assessment .

- Confounding Factors : Stratify human studies by smoking status or occupational exposure .

- Data Completeness : Report all outcomes, including negative results, per PRISMA guidelines .

Q. How are structure-activity relationships (SARs) analyzed for methoxy-substituted naphthalenes in drug discovery?

Methodological Answer: SAR studies require systematic variation of substituents and bioactivity assays:

- Methoxy Position : Compare 6-methoxy vs. 2-methoxy derivatives in receptor binding (e.g., IC₅₀ shifts from 10 nM to 50 nM) .

- Methyl Group Impact : Assess steric effects using X-ray crystallography or molecular docking (e.g., reduced binding affinity with bulkier 3-methyl groups) .

- Electron-Donating Effects : Use Hammett σ constants (σ = -0.27 for methoxy) to correlate electronic effects with enzymatic inhibition .

Q. What mechanistic insights explain the compound’s bioactivity in anticancer or antimicrobial assays?

Methodological Answer: Focus on redox cycling and DNA intercalation:

- Reactive Oxygen Species (ROS) : Measure intracellular ROS via DCFH-DA fluorescence in treated cell lines (e.g., HepG2) .

- Topoisomerase Inhibition : Use gel electrophoresis to assess DNA cleavage (IC₅₀ < 5 µM indicates strong inhibition) .

- Membrane Permeability : Quantify accumulation in Gram-negative bacteria using ethidium bromide uptake assays .

Q. How do environmental matrices (e.g., water, soil) influence the stability of this compound?

Methodological Answer: Stability varies with pH, light, and microbial activity:

- Photodegradation : Expose to UV (254 nm) and monitor degradation via HPLC (half-life: 48 hours in sunlight) .

- Hydrolysis : Test at pH 2–12; observe ester bond cleavage under alkaline conditions (pH >10) .

- Microbial Degradation : Incubate with Pseudomonas spp. and track metabolite formation (e.g., catechol derivatives) via GC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental toxicity data?

Methodological Answer:

- Model Refinement : Incorporate metabolic activation (e.g., epoxidation) into QSAR models to improve accuracy .

- In Vitro-In Vivo Extrapolation (IVIVE): Adjust in vitro LC₅₀ values using hepatic clearance rates from hepatocyte assays .

- Benchmarking : Validate models against ATSDR’s hazard identification conclusions (Section C.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.